
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide is an organic compound with a complex structure that includes an aminophenyl group, a dimethylaminoethyl group, and an ethylmethanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide typically involves multiple steps:
Formation of the Aminophenyl Intermediate: The starting material, 3-nitroaniline, is reduced to 3-aminophenyl using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Introduction of the Dimethylaminoethyl Group: The aminophenyl intermediate undergoes a nucleophilic substitution reaction with 2-chloro-N,N-dimethylethylamine in the presence of a base like sodium hydroxide to form the desired dimethylaminoethyl group.
Formation of the Sulfonamide Group: The final step involves the reaction of the intermediate with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, while the dimethylaminoethyl group can enhance its solubility and bioavailability. The sulfonamide group can form hydrogen bonds with biological molecules, facilitating its binding and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminophenyl)-3-[2-(dimethylamino)ethyl]urea: This compound has a similar structure but with a urea group instead of a sulfonamide group.
Bis(3-aminophenyl) sulfone: This compound contains two aminophenyl groups and a sulfone group, making it structurally similar but with different functional groups.
Uniqueness
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The combination of the aminophenyl, dimethylaminoethyl, and sulfonamide groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H23N3O2S |
|---|---|
Molekulargewicht |
285.41 g/mol |
IUPAC-Name |
1-(3-aminophenyl)-N-[2-(dimethylamino)ethyl]-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C13H23N3O2S/c1-4-16(9-8-15(2)3)19(17,18)11-12-6-5-7-13(14)10-12/h5-7,10H,4,8-9,11,14H2,1-3H3 |
InChI-Schlüssel |
UAFFCQMHRYTCJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCN(C)C)S(=O)(=O)CC1=CC(=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


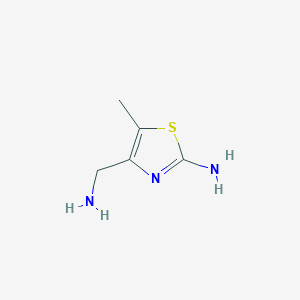

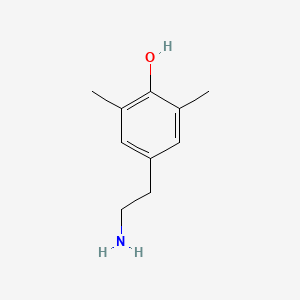
![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)
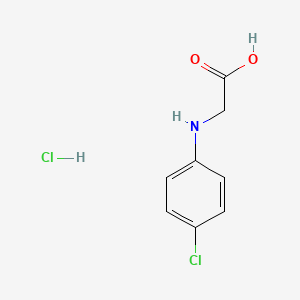
![3-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B15329467.png)

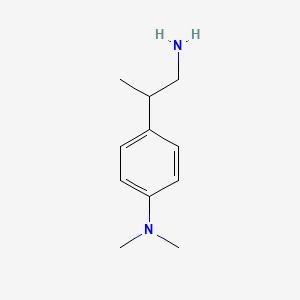
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329485.png)
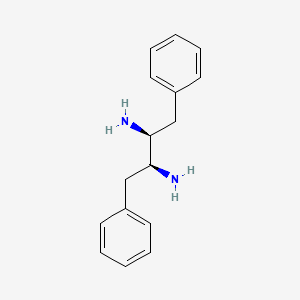
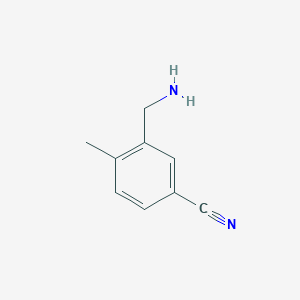
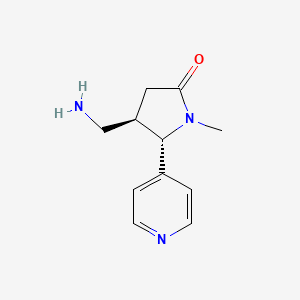
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B15329532.png)
